NAAA Inhibitory Potency of the Target Compound Compared to the Prototypical (S)-4-Benzyl-3-hexanoyl Analog (ARN16186)
The target compound's 3-cyclopropylpropanoyl N-acyl chain places it at the optimal C5 linker length for NAAA inhibition, as defined by SAR studies on the oxazolidone scaffold [1]. In the same assay system, the (S)-4-benzyl-3-hexanoyl-oxazolidin-2-one analog (ARN16186) exhibits an IC₅₀ of approximately 0.17 μM against human NAAA, while the 3-cyclopropylpropanoyl variant is anticipated, from class-level inference, to achieve sub-100 nM potency based on the superior shape complementarity of the cyclopropyl terminus with the NAAA active site hydrophobic pocket [1][2]. Direct, side-by-side IC₅₀ data for the target compound are not publicly available as of this analysis.
| Evidence Dimension | NAAA inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported; class-level inference predicts sub-100 nM potency |
| Comparator Or Baseline | (S)-4-Benzyl-3-hexanoyl-oxazolidin-2-one (ARN16186): IC₅₀ ≈ 0.17 μM against human NAAA |
| Quantified Difference | Projected >1.7-fold improvement over ARN16186; exact quantitation pending experimental confirmation |
| Conditions | Human recombinant NAAA; fluoride-based fluorescence assay (Ren et al., RSC Advances, 2017) |
Why This Matters
The predicted potency advantage, if confirmed, would make this compound the more sensitive probe for NAAA inhibition studies, directly impacting assay signal-to-noise and lower limit of detection in enzymatic and cellular assays.
- [1] Ren, J. et al. Design, synthesis, and biological evaluation of oxazolidone derivatives as highly potent N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 2017, 7, 12455–12463. View Source
- [2] Piomelli, D. et al. Inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) and methods thereof. U.S. Patent Application US20100311711, published December 9, 2010. View Source
